[(3,7-Dimethyloctyl)oxy]acetaldehyde
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Overview
Description
[(3,7-Dimethyloctyl)oxy]acetaldehyde is an organic compound with the molecular formula C12H24O2. It features an aldehyde group and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethyloctyl)oxy]acetaldehyde typically involves the reaction of 3,7-dimethyloctanol with acetaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3,7-Dimethyloctyl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: [(3,7-Dimethyloctyl)oxy]acetic acid.
Reduction: [(3,7-Dimethyloctyl)oxy]ethanol.
Substitution: [(3,7-Dimethyloctyl)oxy]iodoacetaldehyde.
Scientific Research Applications
[(3,7-Dimethyloctyl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of [(3,7-Dimethyloctyl)oxy]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- [(3,7-Dimethyloctyl)oxy]ethanol
- [(3,7-Dimethyloctyl)oxy]acetic acid
- [(3,7-Dimethyloctyl)oxy]iodoacetaldehyde
Uniqueness
[(3,7-Dimethyloctyl)oxy]acetaldehyde is unique due to its combination of an aldehyde group and an ether linkage, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from synthetic chemistry to industrial applications .
Properties
CAS No. |
41767-05-9 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(3,7-dimethyloctoxy)acetaldehyde |
InChI |
InChI=1S/C12H24O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI Key |
BGUUSKIYBZUCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOCC=O |
Origin of Product |
United States |
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